3,5-Diphenylfuran-2(5H)-one
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Overview
Description
3,5-Diphenylfuran-2(5H)-one is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with two phenyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diphenylfuran-2(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 1,3-diphenylprop-2-en-1-one with an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Diphenylfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or quinones.
Reduction: Reduction reactions can convert the furanone to dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of furanones or quinones.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3,5-Diphenylfuran-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3,5-Diphenylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Diphenylfuran: Similar structure but lacks the carbonyl group at the 2-position.
3,4-Diphenylfuran: Differently substituted furan derivative.
3,5-Diphenyl-2-furanone: Similar compound with a different oxidation state.
Uniqueness
3,5-Diphenylfuran-2(5H)-one is unique due to its specific substitution pattern and the presence of a carbonyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
CAS No. |
5369-56-2 |
---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2,4-diphenyl-2H-furan-5-one |
InChI |
InChI=1S/C16H12O2/c17-16-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11,15H |
InChI Key |
OLSVLXLQMNLSEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(C(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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